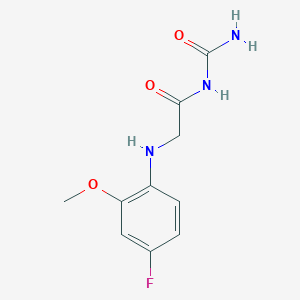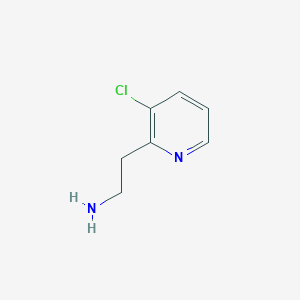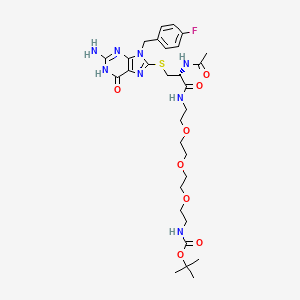
tert-Butyl (R)-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as amino, fluorobenzyl, and purinyl groups, makes it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
The synthesis of tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate typically involves multiple steps. One common method includes the protection of amino groups using tert-butyl carbamate (Boc) groups. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The synthesis may also involve palladium-catalyzed cross-coupling reactions to introduce various functional groups .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common, using bases like cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane.
Aplicaciones Científicas De Investigación
tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate has several applications in scientific research:
Chemistry: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: Its functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of various organic compounds and intermediates.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The Boc group can be cleaved under acidic conditions, releasing the active amine . This amine can then participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The presence of the fluorobenzyl and purinyl groups suggests potential interactions with nucleic acids and proteins, influencing cellular processes.
Comparación Con Compuestos Similares
Similar compounds include other Boc-protected amines and carbamates, such as:
tert-Butyl carbamate: Used in similar synthetic applications.
N-Boc-protected anilines: Commonly used in organic synthesis.
Carbamic acid derivatives: Used in various chemical reactions and as intermediates.
The uniqueness of tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate lies in its complex structure, which allows for diverse applications and interactions in scientific research.
Propiedades
Fórmula molecular |
C30H43FN8O8S |
|---|---|
Peso molecular |
694.8 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[[(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H43FN8O8S/c1-19(40)35-22(25(41)33-9-11-44-13-15-46-16-14-45-12-10-34-29(43)47-30(2,3)4)18-48-28-36-23-24(37-27(32)38-26(23)42)39(28)17-20-5-7-21(31)8-6-20/h5-8,22H,9-18H2,1-4H3,(H,33,41)(H,34,43)(H,35,40)(H3,32,37,38,42)/t22-/m0/s1 |
Clave InChI |
JSUYISGEYGYJQH-QFIPXVFZSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCNC(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


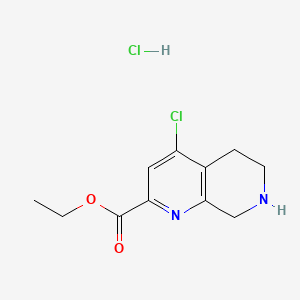
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
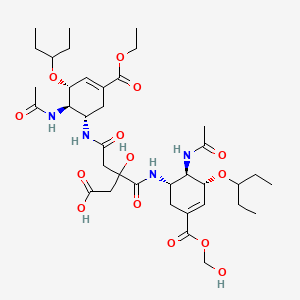
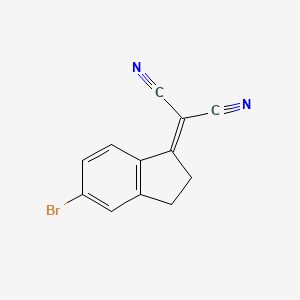
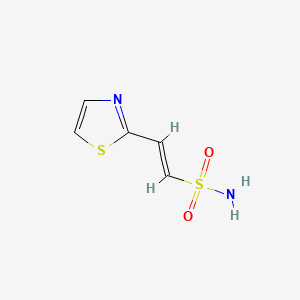
![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)

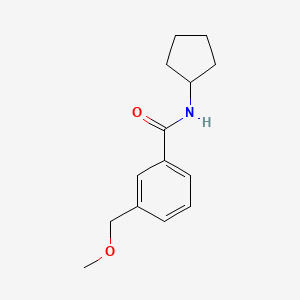
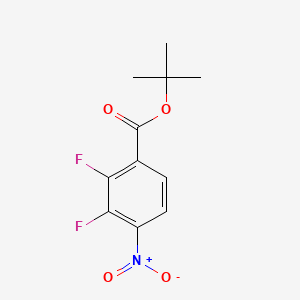

![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
